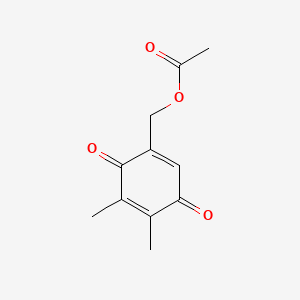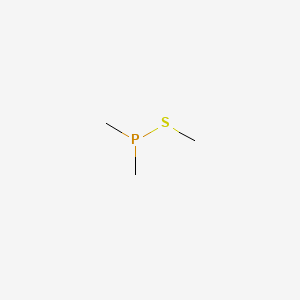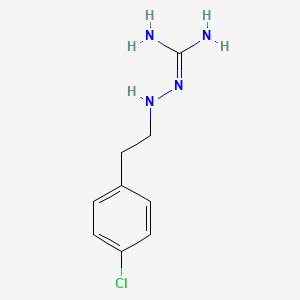
4-Nitro-2,3,5,6-tetrachlorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitro-2,3,5,6-tetrachlorophenol is a chlorinated phenolic compound with the molecular formula C6HCl4NO3. It is known for its high stability and resistance to degradation, making it a persistent environmental pollutant. This compound is often used in various industrial applications, including as a pesticide and a wood preservative.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2,3,5,6-tetrachlorophenol typically involves the nitration of 2,3,5,6-tetrachlorophenol. The reaction is carried out using concentrated nitric acid under controlled temperature conditions to ensure the selective nitration at the para position relative to the hydroxyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or distillation techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-Nitro-2,3,5,6-tetrachlorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like hydroxide ions or amines can replace chlorine atoms under basic conditions.
Major Products Formed
Oxidation: Tetrachloroquinone derivatives.
Reduction: Amino-tetrachlorophenol derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Nitro-2,3,5,6-tetrachlorophenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on microbial degradation and its role as an environmental pollutant.
Medicine: Investigated for its potential toxicological effects and mechanisms of action.
Industry: Utilized in the production of pesticides, herbicides, and wood preservatives.
Mecanismo De Acción
The mechanism of action of 4-Nitro-2,3,5,6-tetrachlorophenol involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and damage to cellular macromolecules. It can also interfere with enzymatic activities by binding to active sites or altering protein structures.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,4,6-Tetrachlorophenol
- Pentachlorophenol
- 2,4,5-Trichlorophenol
Uniqueness
4-Nitro-2,3,5,6-tetrachlorophenol is unique due to its nitro group, which imparts distinct chemical reactivity and biological activity compared to other chlorophenols. The presence of the nitro group enhances its oxidative potential and toxicity, making it a compound of interest in environmental and toxicological studies.
Propiedades
Número CAS |
4824-72-0 |
|---|---|
Fórmula molecular |
C6HCl4NO3 |
Peso molecular |
276.9 g/mol |
Nombre IUPAC |
2,3,5,6-tetrachloro-4-nitrophenol |
InChI |
InChI=1S/C6HCl4NO3/c7-1-3(9)6(12)4(10)2(8)5(1)11(13)14/h12H |
Clave InChI |
KTOJSFDUFPFOBF-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=C(C(=C1Cl)Cl)O)Cl)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


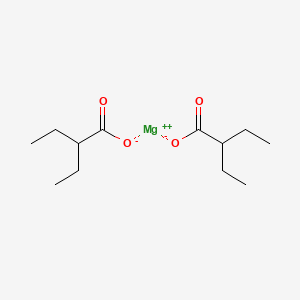
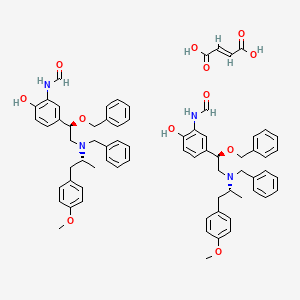
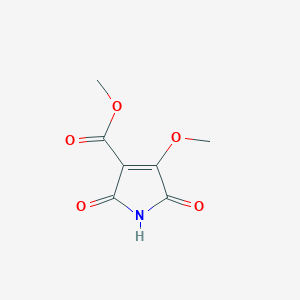
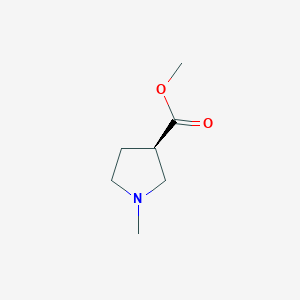
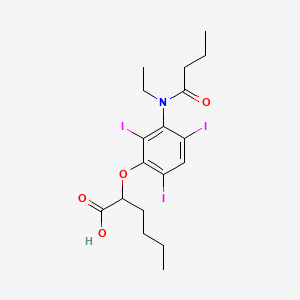
![N'-{(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-phenylacetohydrazide](/img/structure/B13820349.png)
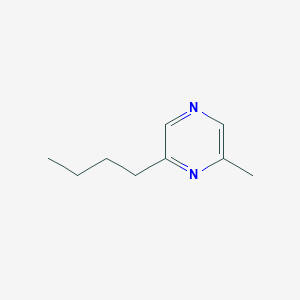
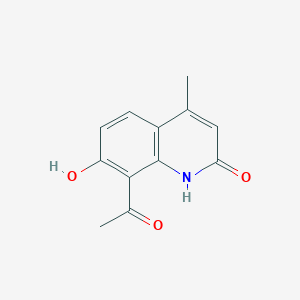
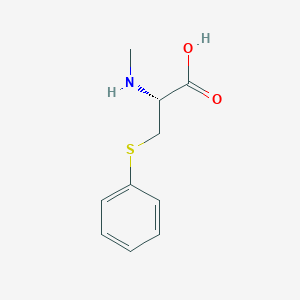
![4-tert-butyl-N-{[2-(4-nitrophenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methyl}benzamide](/img/structure/B13820366.png)

